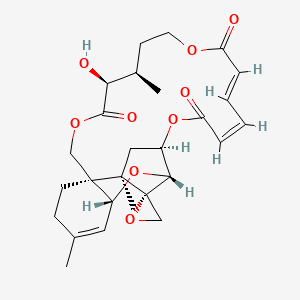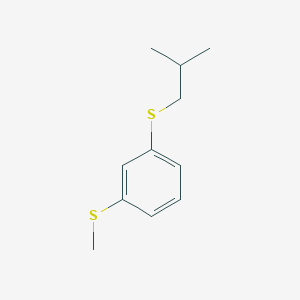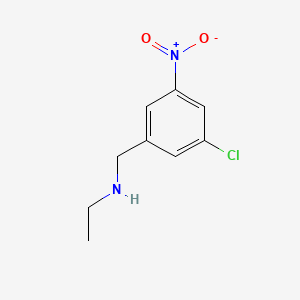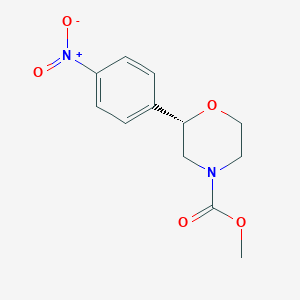
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate: is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a nitrophenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of the phenyl ring using industrial nitrating agents.
Continuous Esterification: Continuous esterification processes using methanol and acid catalysts in a flow reactor to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and palladium on carbon for the reduction of the nitro group.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid for the hydrolysis of the ester group.
Nucleophilic Substitution: Sodium methoxide or other nucleophiles for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Substituted Phenyl Derivatives: Nucleophilic substitution yields various substituted phenyl derivatives.
Scientific Research Applications
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl (2s)-2-(4-aminophenyl)morpholine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2s)-2-(4-nitrophenyl)piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate is unique due to the combination of the nitrophenyl group and the morpholine ring, which imparts distinct chemical and biological properties. Its specific structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
920799-17-3 |
|---|---|
Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)13-6-7-19-11(8-13)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3/t11-/m1/s1 |
InChI Key |
KQFMYMIZSUXILO-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


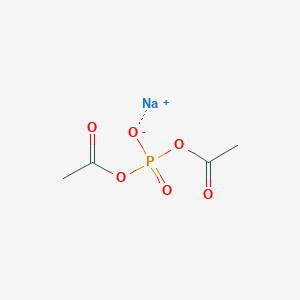
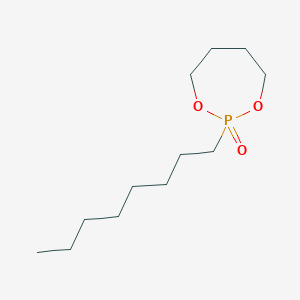
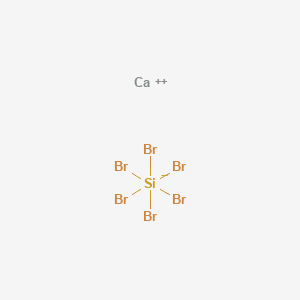
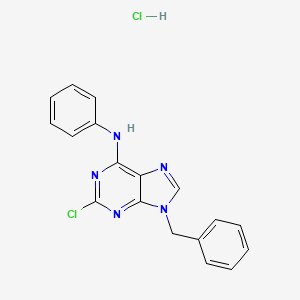
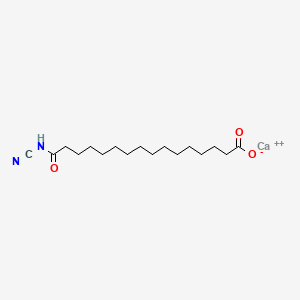
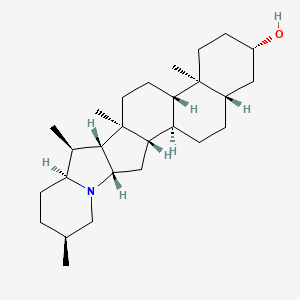
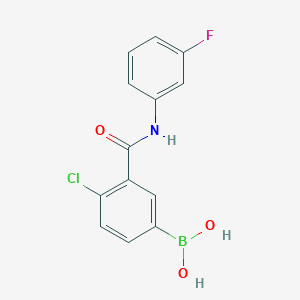
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
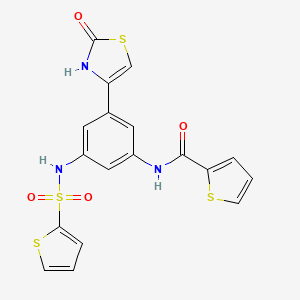
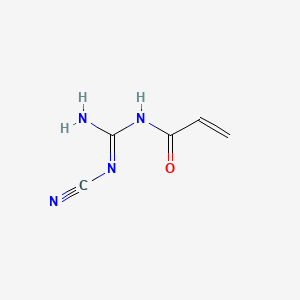
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
